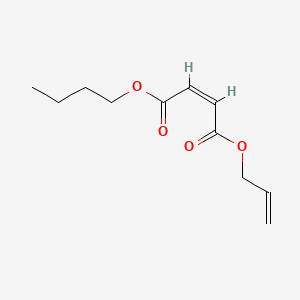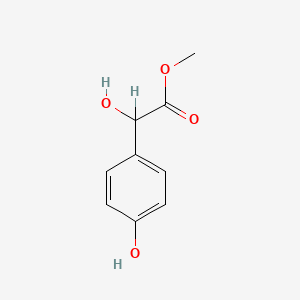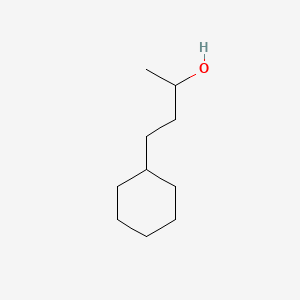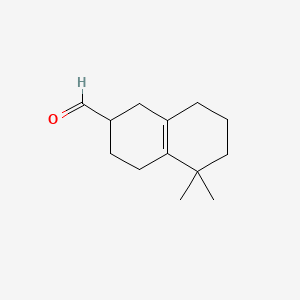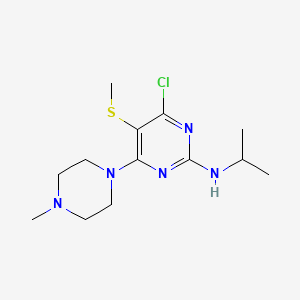
Iprozilamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iprozilamine is a chemical compound with the molecular formula C13H22ClN5S and a molecular weight of 315.87 g/mol . It is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production involves standard chemical synthesis techniques used in the pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
Iprozilamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Iprozilamine has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Iprozilamine include other amine-containing compounds and heterocyclic compounds with similar structures .
Uniqueness
This compound is unique due to its specific chemical structure and the particular set of reactions it undergoes. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
55477-19-5 |
|---|---|
Molecular Formula |
C13H22ClN5S |
Molecular Weight |
315.87 g/mol |
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanyl-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C13H22ClN5S/c1-9(2)15-13-16-11(14)10(20-4)12(17-13)19-7-5-18(3)6-8-19/h9H,5-8H2,1-4H3,(H,15,16,17) |
InChI Key |
UMMYPDFDLDVDCZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |
Canonical SMILES |
CC(C)NC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |
Key on ui other cas no. |
55477-19-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl-](/img/structure/B1616987.png)
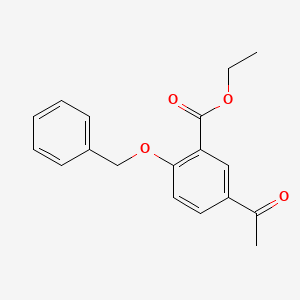
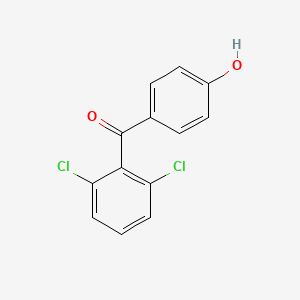
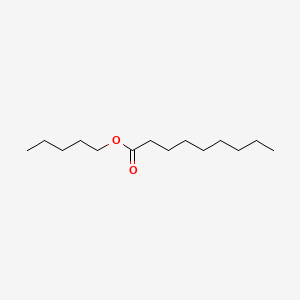

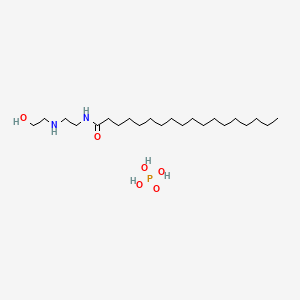
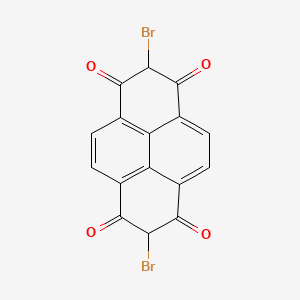
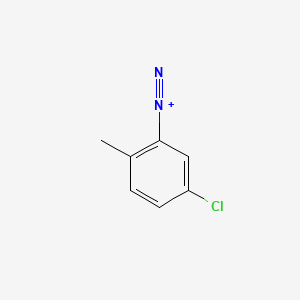
![4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone](/img/structure/B1617000.png)

